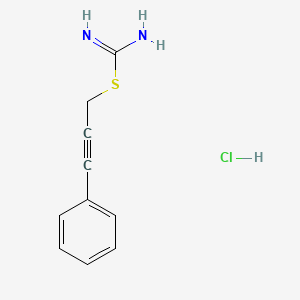
N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. DMXAA was first synthesized in the 1980s and has since undergone extensive scientific research to understand its mechanism of action and potential applications in cancer therapy.
Mechanism of Action
N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide's mechanism of action is not fully understood, but it is believed to activate the immune system to attack cancer cells. This compound has been shown to induce the production of cytokines, which are signaling molecules that regulate the immune response. This compound has also been shown to inhibit the formation of new blood vessels, which can limit the blood supply to tumors and lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. This compound has been shown to induce the production of cytokines such as TNF-alpha, IL-6, and IFN-gamma. This compound has also been shown to increase the number of immune cells such as T cells and natural killer cells in tumors.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide is its potential to enhance the efficacy of chemotherapy and radiation therapy. This compound has been shown to sensitize tumors to these treatments, which can lead to better outcomes for cancer patients. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide. One area of research is to understand its mechanism of action more fully. This could lead to the development of more effective cancer therapies that target the immune system. Another area of research is to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment. This could help to personalize cancer therapy and improve outcomes for patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(1,5-dimethylhexyl)-9H-xanthene-9-carboxamide has been extensively studied for its anti-tumor properties. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
properties
IUPAC Name |
N-(6-methylheptan-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-15(2)9-8-10-16(3)23-22(24)21-17-11-4-6-13-19(17)25-20-14-7-5-12-18(20)21/h4-7,11-16,21H,8-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIVHJUQNUCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3975026.png)
![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3975038.png)
![4-[bis(2-hydroxyethyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3975047.png)
![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3975059.png)
![5-(2-furyl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B3975072.png)
![1-(2-phenylbutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3975078.png)
![N-(3,4-dimethylbenzyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B3975080.png)
![4-[5-(4-hydroxy-3-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3975088.png)
![9-(4-methoxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3975090.png)
![10-[(4-methyl-1-piperazinyl)carbonyl]-10H-phenothiazine](/img/structure/B3975094.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B3975101.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3975115.png)
![3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3975123.png)
